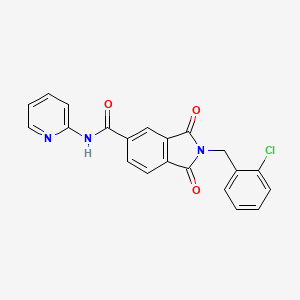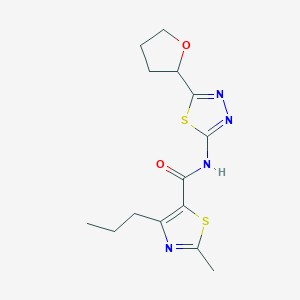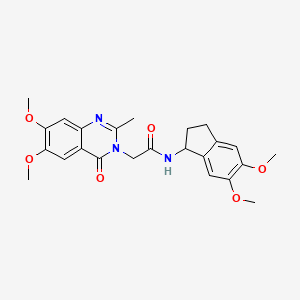![molecular formula C20H21ClN4O3S B14937145 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B14937145.png)
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chlorobenzamide moiety, a benzimidazole ring, and a thiazinan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-chlorobenzoyl chloride with 1-methyl-1H-benzimidazole in the presence of a base to form the corresponding benzamide intermediate. This intermediate is then reacted with a thiazinan-2-yl derivative under oxidative conditions to introduce the thiazinan-2-yl group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazinan-2-yl group can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced under specific conditions to modify the oxidation state of the sulfur atom in the thiazinan-2-yl group.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to nucleic acids or proteins, while the thiazinan-2-yl group can interact with sulfur-containing biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- methyl 3-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate
Uniqueness
Compared to similar compounds, 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide stands out due to the presence of the benzimidazole ring, which enhances its ability to interact with biological targets. This makes it a more versatile compound for applications in medicinal chemistry and biological research.
Propriétés
Formule moléculaire |
C20H21ClN4O3S |
|---|---|
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C20H21ClN4O3S/c1-24-18-7-3-2-6-17(18)23-19(24)13-22-20(26)15-9-8-14(12-16(15)21)25-10-4-5-11-29(25,27)28/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,22,26) |
Clé InChI |
ZMDOBUIEGKHCRI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(C=C(C=C3)N4CCCCS4(=O)=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937072.png)
![N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B14937079.png)
![1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B14937090.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14937109.png)


![N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine](/img/structure/B14937122.png)
![N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B14937129.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14937133.png)
![N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14937137.png)

![trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14937159.png)
